molecular formula C38H37ClN5O7PS2 B12428228 DC44SMe

DC44SMe

Cat. No.: B12428228
M. Wt: 806.3 g/mol
InChI Key: GUGCTFDJMBFTSB-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DC44SMe is a phosphate prodrug of the cytotoxic DNA alkylator DC44. It is primarily used in the synthesis of antibody-drug conjugates (ADC) for targeted cancer treatment. The compound exhibits potent cytotoxicity against various cancer cell lines, including Ramos, Namalwa, and HL60/s cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

DC44SMe is synthesized through a series of chemical reactions involving the parent compound DC44The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the phosphorylation process .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistent quality of the final product, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

DC44SMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

DC44SMe has a wide range of scientific research applications, including:

Mechanism of Action

DC44SMe exerts its effects through the alkylation of DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in DNA damage response and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its phosphate prodrug form, which enhances its solubility and stability, making it more suitable for use in antibody-drug conjugates. This property distinguishes it from other similar compounds and contributes to its effectiveness in targeted cancer treatment .

Properties

Molecular Formula

C38H37ClN5O7PS2

Molecular Weight

806.3 g/mol

IUPAC Name

[(1S)-1-(chloromethyl)-3-[5-[[5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate

InChI

InChI=1S/C38H37ClN5O7PS2/c1-38(2,54-53-3)13-12-34(45)40-24-8-10-28-21(14-24)16-30(42-28)36(46)41-25-9-11-29-22(15-25)17-31(43-29)37(47)44-20-23(19-39)35-27-7-5-4-6-26(27)33(18-32(35)44)51-52(48,49)50/h4-11,14-18,23,42-43H,12-13,19-20H2,1-3H3,(H,40,45)(H,41,46)(H2,48,49,50)/t23-/m1/s1

InChI Key

GUGCTFDJMBFTSB-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC

Canonical SMILES

CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.